

# A comparative review of the hepatotoxicity of various comfrey alkaloids

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## Compound of Interest

Compound Name: Symphytine

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## A Comparative Review of the Hepatotoxicity of Comfrey Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hepatotoxicity of various pyrrolizidine alkaloids (PAs) found in comfrey (*Symphytum* spp.), supported by experimental data. The ingestion of comfrey and its extracts has been associated with significant liver damage, primarily due to the presence of these toxic alkaloids. This review aims to summarize the current understanding of their comparative toxicity, mechanisms of action, and the experimental approaches used for their evaluation.

## Introduction to Comfrey Alkaloids and Hepatotoxicity

Comfrey contains a variety of pyrrolizidine alkaloids, with the most significant contributors to its hepatotoxicity being intermedine, lycopsamine, **symphytine**, and echimidine.[1][2] These PAs are metabolized in the liver by cytochrome P450 enzymes into highly reactive pyrrole metabolites.[3][4] These metabolites can form adducts with cellular macromolecules, leading to cell damage, and induce oxidative stress, which in turn triggers apoptosis, or programmed cell death.[5] The primary pathological manifestation of comfrey alkaloid toxicity is hepatic sinusoidal obstruction syndrome (SOS), also known as veno-occlusive disease (VOD).

## Comparative Cytotoxicity of Comfrey Alkaloids

The cytotoxic potential of different PAs varies depending on their chemical structure. In vitro studies using cell-based assays provide a means to compare the direct toxicity of these alkaloids to hepatocytes. The half-maximal inhibitory concentration (IC50) is a common metric used, representing the concentration of an alkaloid required to inhibit cell viability by 50%. Lower IC50 values indicate higher cytotoxicity.

A study comparing the cytotoxicity of intermedine and lycopsamine in various cell lines, including human hepatocytes (HepD), found that the mixture of these two alkaloids exhibited more significant cytotoxicity than either compound alone. Another study provided IC50 values for intermedine and lycopsamine, as well as other PAs, in several cell lines.

Pyrrolizidine Alkaloid	Cell Line	IC50 (μM)	Reference
Intermedine	HepD	239.39	
Lycopsamine	HepD	Not explicitly provided, but similar to Intermedine	
Intermedine + Lycopsamine	HepD	More cytotoxic than individual alkaloids	
Retrorsine	HepD	Not specified in the provided text	
Senecionine	HepD	Not specified in the provided text	

Note: Direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

An in vivo study in chicks compared the toxicity of a crude comfrey alkaloid extract with purified lycopsamine and intermedine. The results indicated that the crude extract was more toxic than the individual purified alkaloids, suggesting a synergistic or additive effect of the alkaloid mixture.

## Mechanisms of Hepatotoxicity

The hepatotoxicity of comfrey alkaloids is a multi-step process involving metabolic activation and the induction of cellular damage pathways.

### Metabolic Activation

Pyrrolizidine alkaloids are bioactivated by cytochrome P450 (CYP) enzymes in the liver, particularly isoforms like CYP3A4, to form reactive pyrrolic metabolites. These metabolites are highly electrophilic and can readily react with cellular nucleophiles.



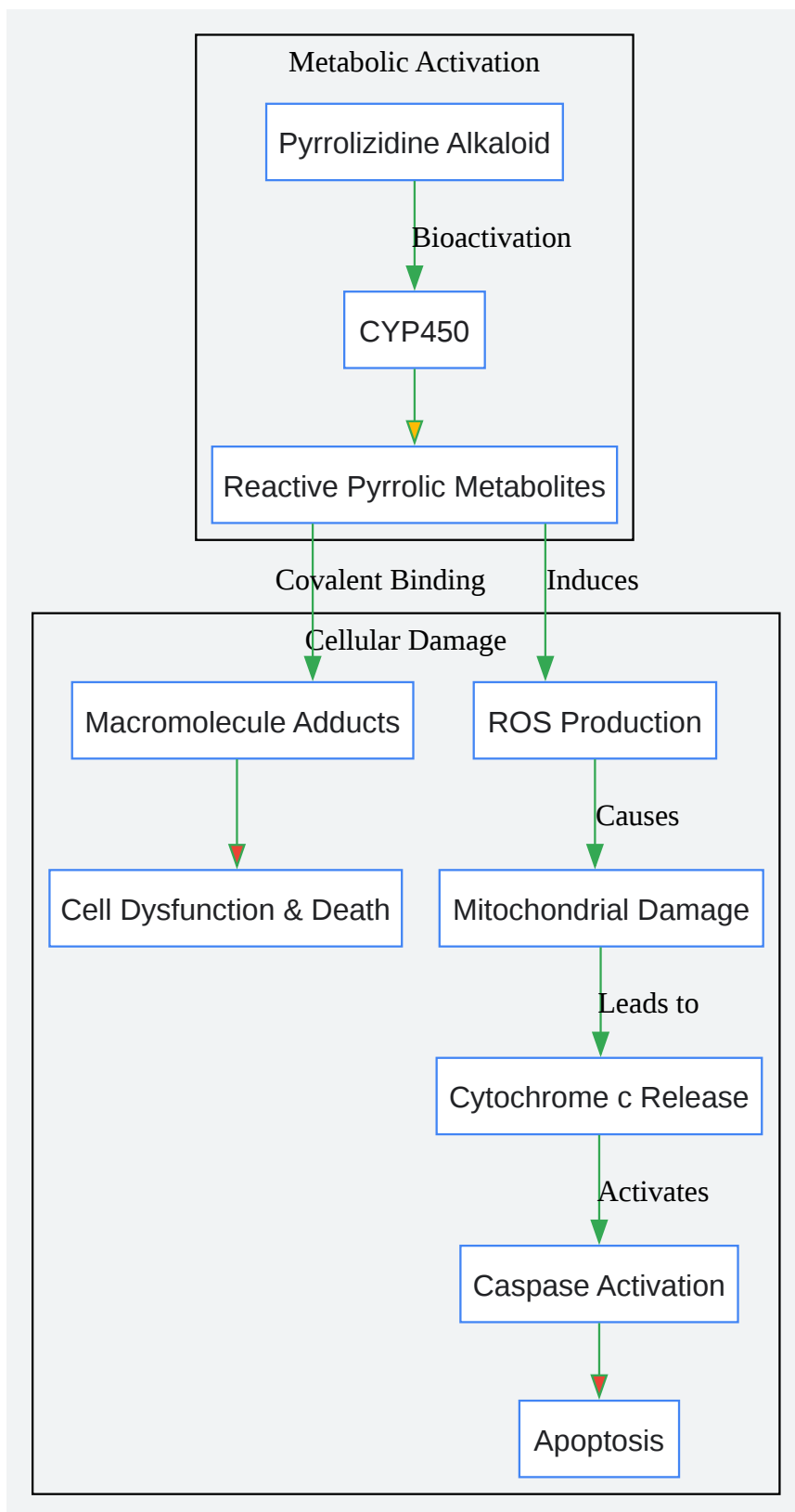
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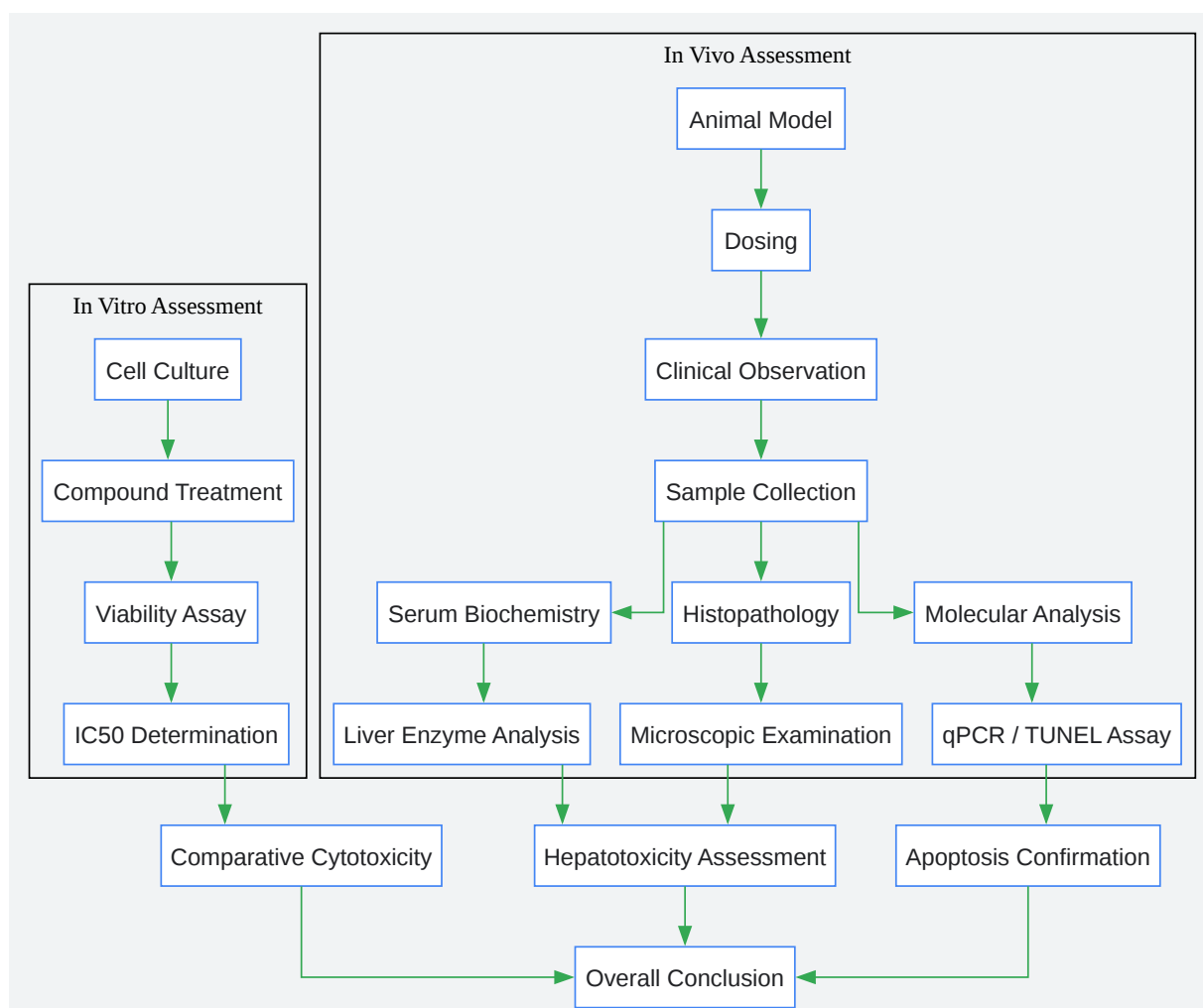
Metabolic activation of pyrrolizidine alkaloids.

### Cellular Damage Pathways

The reactive pyrrolic metabolites can cause cellular damage through two primary mechanisms:

- **Adduct Formation:** The electrophilic pyrrole metabolites can form covalent bonds (adducts) with cellular macromolecules such as proteins and DNA. This can disrupt normal cellular function and lead to cell death.
- **Oxidative Stress and Apoptosis:** The metabolic process and the presence of pyrrolic metabolites can lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress. This oxidative stress can damage cellular components, including mitochondria. Mitochondrial damage leads to the release of cytochrome c, which in turn activates a cascade of enzymes called caspases, ultimately resulting in apoptosis. Studies have also implicated the involvement of endoplasmic reticulum stress in this process.





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